Trans vs. Cis Stereochemistry: PROTAC Degradation Activity Comparison in LRRK2 Cellular Models
The trans-1,4-cyclohexyl configuration—the exact stereochemistry present in this compound—provides a critical conformational advantage for PROTAC linker design. In a direct head-to-head comparison, the trans-cyclohexyl linker-containing PROTAC XL01126 achieved potent degradation of LRRK2 across multiple cell types (DC50 = 15–72 nM, Dmax = 83–89%), whereas the corresponding cis-cyclohexyl analog showed no significant degradation observed (NDO) under identical conditions [1]. The trans linker adopts a rigid 'stick-out' conformation that favors productive ternary complex formation, while the cis linker collapses into an inactive folded-back conformation despite comparable binary binding affinity to VHL [1].
| Evidence Dimension | PROTAC-mediated LRRK2 degradation efficiency (DC50, Dmax) in cellular assays |
|---|---|
| Target Compound Data | trans-cyclohexyl linker: DC50 = 15 nM (MEFs, 4 h), 55 nM (BMDMs, 4 h), 72 nM (PBMCs, 4 h); Dmax = 89% (MEFs), 83% (BMDMs), 83% (PBMCs) [1] |
| Comparator Or Baseline | cis-cyclohexyl linker: DC50 = NDO (no degradation observed) across all cell types; Dmax = NDO [1] |
| Quantified Difference | Qualitative (complete loss of degradation activity for cis isomer); trans isomer uniquely enables ternary complex formation (cooperativity factor α = 5.7) [1] |
| Conditions | R1441C LRRK2 mutant MEFs, primary BMDMs, and human PBMCs; 4 h treatment; Western blot quantification [1] |
Why This Matters
For procurement decisions in PROTAC development, selecting the trans stereoisomer is not a minor optimization but a binary determinant of whether the linker will yield a functional degrader at all.
- [1] Martina Pierri et al. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorg Med Chem Lett, 2024, 110, 129861. DOI: 10.1016/j.bmcl.2024.129861; and Table 1 from associated PMC article (PMC9501899). View Source
